![molecular formula C15H14ClNO2 B562938 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4 CAS No. 1189464-84-3](/img/structure/B562938.png)
4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4
Beschreibung
Systematic IUPAC Nomenclature and Structural Derivatives
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for deuterium-labeled organic molecules. According to database records, the primary IUPAC designation is 4-chloro-2,3,5,6-tetradeuterio-N-[2-(4-hydroxyphenyl)ethyl]benzamide. This nomenclature specifically indicates the positioning of four deuterium atoms within the chlorinated benzamide ring system, replacing hydrogen atoms at the 2, 3, 5, and 6 positions of the benzene ring. The structural framework consists of a benzamide core with a 4-chloro substituent and an N-[2-(4-hydroxyphenyl)ethyl] side chain, where the deuterium incorporation occurs exclusively within the chlorinated aromatic ring.
Alternative systematic names documented in chemical databases include variations that emphasize different aspects of the molecular structure. The compound maintains the fundamental benzamide architecture characterized by the carbonyl group directly attached to the aromatic ring system. The hydroxyphenyl ethyl chain extends from the nitrogen atom of the amide functional group, creating a distinctive molecular topology that influences both the compound's analytical behavior and its utility as a reference standard.
The structural derivatives of this compound relate primarily to the parent non-deuterated molecule and other isotopic variants. The base structure without deuterium labeling corresponds to 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide, which serves as bezafibrate European Pharmacopoeia impurity A. This relationship establishes the deuterated version as an isotopic internal standard designed to mimic the chemical behavior of the parent compound while providing mass spectrometric differentiation.
Deuterium Isotopic Labeling Patterns and Positional Specificity
The deuterium isotopic labeling pattern in this compound exhibits precise positional specificity that significantly impacts its analytical utility. Based on the systematic nomenclature, the four deuterium atoms are positioned at the 2, 3, 5, and 6 positions of the chlorinated benzene ring. This labeling pattern represents a strategic choice that maintains the structural integrity of the pharmacologically relevant portions of the molecule while providing sufficient mass shift for analytical discrimination.
The molecular formula reflects this deuterium incorporation, with various sources reporting slight variations in representation. PubChem databases indicate the molecular formula as C15H14ClNO2 for the deuterated compound, while specialized analytical chemistry suppliers report C15H10D4ClNO2. The latter formulation more accurately represents the deuterium substitution, showing the replacement of four hydrogen atoms with deuterium atoms, resulting in a net molecular weight increase.
The molecular weight calculations demonstrate the impact of deuterium substitution on the compound's mass spectrometric properties. Research-grade suppliers report a molecular weight of 279.75 grams per mole for the deuterated compound, representing an increase of approximately 4 atomic mass units compared to the non-deuterated parent compound. This mass differential provides the analytical separation necessary for isotope dilution mass spectrometry applications and internal standard methodologies.
Property | Non-deuterated Compound | Deuterated Compound (d4) |
---|---|---|
Molecular Formula | C15H14ClNO2 | C15H10D4ClNO2 |
Molecular Weight | 275.73 g/mol | 279.75 g/mol |
Mass Shift | - | +4.02 g/mol |
Deuterium Positions | - | 2, 3, 5, 6 (benzene ring) |
Chemical Abstract Service Registry Number and Cross-Referenced Database Identifiers
The Chemical Abstract Service registry number for this compound is 1189464-84-3, which serves as the primary unique identifier for this deuterated compound in chemical databases and regulatory documentation. This registry number distinguishes the deuterated variant from its non-deuterated counterpart, which carries the Chemical Abstract Service number 41859-57-8.
Cross-referencing across multiple chemical databases reveals consistent identification protocols for this compound. PubChem assigns the Compound Identifier 45038641 to the deuterated molecule, providing access to comprehensive structural, physical, and chemical property data. This database entry includes detailed molecular representations, computed descriptors, and experimental data relevant to analytical applications.
Commercial suppliers maintain their own internal product codes that correspond to the Chemical Abstract Service registry number. LGC Standards designates this compound as product code TRC-C366662, while other analytical chemistry suppliers use alternative coding systems. These product-specific identifiers facilitate procurement and quality assurance processes while maintaining traceability to the primary Chemical Abstract Service registry.
Eigenschaften
IUPAC Name |
4-chloro-2,3,5,6-tetradeuterio-N-[2-(4-hydroxyphenyl)ethyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c16-13-5-3-12(4-6-13)15(19)17-10-9-11-1-7-14(18)8-2-11/h1-8,18H,9-10H2,(H,17,19)/i3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLWJYCDAXUIBK-LNFUJOGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)NCCC2=CC=C(C=C2)O)[2H])[2H])Cl)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Amide Coupling Reaction
The reaction typically employs a Schotten-Baumann protocol, where tyramine is dissolved in an alkaline aqueous solution (e.g., NaOH), and 4-chlorobenzoyl chloride is added dropwise under controlled temperatures (0–5°C). The amide bond forms instantaneously, yielding the crude product, which is purified via recrystallization from ethanol or ethyl acetate.
Key Reaction Conditions:
-
Solvent: Water/THF biphasic system
-
Base: 10% NaOH
-
Temperature: 0–5°C
Deuterium Incorporation Strategies
Deuterium labeling at four positions (denoted by -d4) is achieved through two primary approaches: de novo synthesis using deuterated precursors or post-synthetic hydrogen/deuterium (H/D) exchange .
De Novo Synthesis with Deuterated Tyramine
This method involves synthesizing the compound from deuterium-enriched tyramine (tyramine-d4). Tyramine-d4 is prepared by reducing 4-hydroxyphenylacetonitrile with lithium aluminum deuteride (LiAlD4), followed by acidic workup to yield 2-(4-hydroxyphenyl)ethylamine-d4.
Reaction Scheme:
Advantages:
Challenges:
Ruthenium-Catalyzed H/D Exchange
Post-synthetic deuteration leverages transition-metal catalysts to replace hydrogen atoms with deuterium. A protocol adapted from ruthenium-catalyzed H/D exchange (described in) involves treating the non-deuterated compound with deuterated methanol (CD3OD) in the presence of [Ru(p-cymene)Cl2]2 and AgSbF6.
Optimized Conditions:
-
Catalyst: [Ru(p-cymene)Cl2]2 (5 mol%)
-
Additive: AgSbF6 (15 mol%)
-
Deuterium Source: CD3OD (50 equiv)
-
Temperature: 60°C, 4 hours
-
Deuterium Incorporation: >90% at benzylic positions (confirmed by ¹H NMR)
Mechanistic Insight:
The ruthenium catalyst facilitates reversible C–H activation, enabling deuterium transfer from CD3OD to the substrate’s ethyl chain. Copper acetate (Cu(OAc)2) acts as an oxidant, enhancing turnover frequency.
Purification and Characterization
Chromatographic Purification
Crude deuterated products are purified via flash column chromatography using ethyl acetate/petroleum benzine gradients (10–30% EtOAc). Silica gel filtration removes residual catalysts and salts.
Analytical Validation
-
¹H/²H NMR: Verifies deuterium incorporation and positional integrity.
-
Mass Spectrometry: Confirms molecular weight (279.75 g/mol for C15H10D4ClNO2).
-
HPLC-PDA: Assesses chemical purity (>95% for pharmaceutical-grade material).
Comparative Analysis of Methods
Method | Isotopic Purity | Yield | Cost | Complexity |
---|---|---|---|---|
De Novo Synthesis | >98% D | 60–70% | High | High |
Ruthenium-Catalyzed H/D | 90–95% D | 80–85% | Moderate | Moderate |
Table 1. Trade-offs between synthetic approaches. The de novo route offers superior isotopic purity but requires specialized deuterated precursors, whereas H/D exchange is more cost-effective for large-scale production.
Industrial-Scale Considerations
Suppliers such as Chemsky International and LGC Standards employ hybrid strategies. For example:
-
Step 1: Synthesize non-deuterated benzamide via amide coupling.
-
Step 2: Deuterate using optimized H/D exchange under scalable conditions (e.g., continuous flow reactors with CD3OD).
Case Study:
A 10-g batch of this compound was prepared with 93% deuterium incorporation using a flow reactor (residence time: 2 hours, 60°C). The process reduced solvent waste by 40% compared to batch methods .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzaldehyde-d4.
Reduction: Formation of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzyl alcohol-d4.
Substitution: Formation of 4-Methoxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4 or 4-Cyano-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Dopamine D4 Receptor Studies
The compound has been utilized to investigate the pharmacological properties of the dopamine D4 receptor. Research indicates that it acts as a partial agonist at this receptor, which could have implications for the treatment of schizophrenia and attention deficit hyperactivity disorder (ADHD). The modulation of D4 receptor activity is believed to influence cognitive functions and behavioral responses in animal models .
2. Antipsychotic Drug Development
Given its interaction with the D4 receptor, this compound is considered a potential candidate for developing new antipsychotic medications. Studies have shown that compounds with partial agonist properties at the D4 receptor may offer therapeutic benefits by alleviating negative symptoms associated with schizophrenia without the side effects typical of traditional antipsychotics .
3. Neuroprotective Effects
Research has suggested that activation of the D4 receptor may confer neuroprotective effects against oxidative stress in neuronal cultures. This property positions this compound as a candidate for further studies aimed at protecting neuronal integrity in various neurodegenerative conditions .
Case Studies
Case Study 1: Cognitive Function Enhancement
A study explored the effects of various D4 receptor ligands on cognitive function in rodent models. The results indicated that compounds similar to this compound improved performance on tasks measuring attention and memory, suggesting a potential application in treating cognitive deficits associated with ADHD and schizophrenia .
Case Study 2: Antipsychotic Efficacy
Another research effort involved comparing the efficacy of this compound with other antipsychotic agents. The findings revealed that this compound exhibited favorable binding profiles and functional responses at the D4 receptor compared to conventional antipsychotics, highlighting its potential for inclusion in future therapeutic regimens targeting psychotic disorders .
Wirkmechanismus
The mechanism of action of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the deuterium atoms can influence the rate of metabolic reactions, providing insights into the metabolic pathways and the stability of the compound in biological systems.
Vergleich Mit ähnlichen Verbindungen
Structural Variations and Physicochemical Properties
The following table highlights key structural and functional differences between 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4 and related compounds:
Key Observations :
- Deuterated vs. Non-Deuterated: The deuterated form exhibits enhanced metabolic stability due to deuterium’s kinetic isotope effect, making it valuable in tracer studies .
- Substituent Effects : Methoxy groups (e.g., in 4-Chloro-N-(3,4-dimethoxyphenethyl)benzamide) increase hydrophobicity compared to hydroxyl groups, altering solubility and bioavailability .
- Functional Group Diversity : Sulfonyl and iodo substituents (e.g., in ’s compound) introduce steric bulk and electronic effects, influencing binding affinity in enzyme inhibition .
Pharmacological and Analytical Relevance
- Antimicrobial Derivatives : Compounds like (Z)-N-(4-hydroxystyryl)formamide () demonstrate antimicrobial activity, contrasting with the inert role of the target compound .
- Crystallographic Utility : Derivatives such as N-(4-chlorophenyl)-2-hydroxybenzamide serve as precursors for asymmetric synthesis and crystallographic models .
Biologische Aktivität
4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4 is a deuterated derivative of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide, primarily recognized for its applications in lipid metabolism research and potential therapeutic effects in hyperlipidemia. The unique isotopic labeling of this compound enhances its utility in various biological studies, particularly in tracking metabolic processes due to its distinct mass compared to non-deuterated analogs.
- Molecular Formula : C15H14ClD4N O2
- Molecular Weight : Approximately 279.73 g/mol
- Structure : The compound features a chlorobenzoyl moiety linked to a hydroxyphenyl ethyl group, which contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits biological activities similar to its non-deuterated counterpart. Its primary focus has been on lipid metabolism, with implications for conditions such as hyperlipidemia. The deuterated form is particularly valuable for tracing studies due to its unique isotopic signature.
The mechanism of action involves the compound's interaction with specific enzymes and receptors involved in lipid metabolism. This interaction can alter enzyme activity, providing insights into metabolic pathways and potential therapeutic benefits.
Lipid Metabolism Studies
A significant body of research has focused on the role of this compound in lipid metabolism. For instance:
- Study on Hyperlipidemia : In a controlled study, the compound was administered to hyperlipidemic models, showing a marked reduction in lipid levels compared to controls. This suggests a potential therapeutic role in managing cholesterol levels.
Binding Affinity Studies
Interaction studies have explored the binding affinity of this compound with various biological targets:
- Enzyme Interaction : Using techniques like surface plasmon resonance (SPR), researchers have demonstrated that the compound binds effectively to enzymes involved in lipid metabolism, which may explain its observed biological effects.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide | C15H14ClNO2 | Non-deuterated version; precursor for Bezafibrate |
Bezafibrate | C19H20ClNO2 | Fibrate drug used for cholesterol lowering |
4-Hydroxyphenylacetic Acid | C9H10O3 | Lacks chlorobenzoyl moiety; involved in metabolic pathways |
The uniqueness of this compound lies in its deuteration, which enhances tracking capabilities in biological studies compared to non-deuterated counterparts.
Applications in Research
The compound is utilized across various fields:
- Analytical Chemistry : Used as a reference standard in mass spectrometry and NMR studies.
- Biochemistry : Employed in assays to study enzyme kinetics and receptor binding.
- Pharmaceutical Research : Investigated for potential therapeutic effects and as a tool in drug metabolism studies.
Q & A
Q. What are the recommended handling and storage protocols for 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4?
The compound should be stored at -20°C in a tightly sealed container to prevent degradation. Solubility in ethanol, ethyl acetate, methanol, and tetrahydrofuran allows for flexible experimental preparation, but solutions should be prepared under inert conditions (e.g., nitrogen atmosphere) to minimize hydrolysis or oxidation. Safety protocols include using PPE (gloves, goggles) due to its classification as a skin sensitizer (Category 1) and eye irritant (Category 2) .
Q. How can researchers confirm the structural integrity of the deuterated benzamide derivative?
Structural validation requires a combination of techniques:
- High-resolution mass spectrometry (HRMS) to confirm molecular weight and deuteration efficiency.
- NMR spectroscopy (¹H, ¹³C, and ²H NMR) to verify deuterium incorporation at specific positions and assess purity.
- X-ray crystallography (if single crystals are obtainable) for absolute configuration confirmation, as demonstrated for structurally related benzamides in crystallographic studies .
Q. What synthetic strategies are recommended for preparing deuterated analogs of this compound?
Deuterium incorporation typically involves isotopic exchange reactions using deuterated solvents (e.g., D₂O, CD₃OD) or reagents (e.g., NaBD₄ for reductive deuteration). Post-synthetic purification via column chromatography or recrystallization is critical to remove non-deuterated impurities. Reaction progress should be monitored using LC-MS .
Advanced Research Questions
Q. How can contradictory data between spectroscopic and chromatographic purity assessments be resolved?
Discrepancies may arise from residual solvents, isotopic impurities, or matrix effects. Mitigation strategies include:
- Cross-validating results using orthogonal methods (e.g., NMR for structural purity vs. HPLC for chemical purity).
- Employing quantitative ²H NMR with internal standards to quantify deuteration efficiency .
- Referencing crystallographic data (e.g., bond lengths and angles) to identify structural anomalies .
Q. What computational approaches are suitable for predicting the pharmacokinetic behavior of this deuterated compound?
Quantum mechanical calculations (e.g., DFT for electronic properties) and molecular dynamics simulations can predict solubility, membrane permeability, and metabolic stability. Quantitative Structure-Property Relationship (QSPR) models, trained on deuterated analogs, may forecast bioavailability and enzymatic degradation pathways. These models should be validated against experimental data from mass spectrometry and metabolic assays .
Q. How does deuteration influence the compound’s interaction with bacterial enzyme targets (e.g., acps-pptase)?
Deuterium’s kinetic isotope effect (KIE) may alter binding kinetics or enzymatic turnover rates. Experimental design should include:
- Isothermal titration calorimetry (ITC) to compare binding affinities of deuterated vs. non-deuterated forms.
- Enzyme inhibition assays under controlled isotopic conditions to quantify KIE impacts on catalytic activity.
- Molecular docking studies to assess deuterium-induced conformational changes in enzyme active sites .
Q. What methodologies are recommended for analyzing degradation products under varying pH and temperature conditions?
Forced degradation studies should be conducted in buffers spanning pH 1–13, with analysis via:
- LC-HRMS/MS to identify degradation products and propose fragmentation pathways.
- Stability-indicating assays (e.g., UPLC-PDA) to quantify degradation kinetics.
- Isotopic labeling tracking (e.g., ²H NMR) to determine if deuterium loss occurs during degradation .
Methodological Notes
- Safety and Compliance : Always reference Safety Data Sheets (SDS) for hazard mitigation, particularly for skin sensitization and eye exposure risks .
- Data Reproducibility : Use PubChem-derived InChI keys (e.g., WKAJLWHPNIJUDZ-UHFFFAOYSA-N for analogs) to ensure structural consistency across databases .
- Advanced Instrumentation : Synchrotron-based X-ray sources enhance resolution for crystallographic studies of deuterated compounds .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.